molecular formula C35H62O8 B14700502 dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate CAS No. 25280-35-7

dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate

Cat. No.: B14700502
CAS No.: 25280-35-7
M. Wt: 610.9 g/mol
InChI Key: INVWKZNACAGJRT-NDXGFPCWSA-N
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Description

2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate is a complex polymeric compound. It is known for its versatile applications in various industries due to its unique chemical properties. This compound is a polymer, meaning it consists of large molecules made up of repeating structural units. The presence of dioctyl ester, ethenyl acetate, and 2-ethylhexyl 2-propenoate in its structure contributes to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves several steps:

    Esterification: The initial step involves the esterification of 2-butenedioic acid with octanol to form dioctyl ester.

    Polymerization: The dioctyl ester is then polymerized with ethenyl acetate and 2-ethylhexyl 2-propenoate under controlled conditions. This process typically involves the use of radical initiators and specific temperature and pressure conditions to ensure the formation of the desired polymer.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups in the polymer can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.

    Biology: This compound is studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to explore its use in medical implants and prosthetics.

    Industry: It is used in the production of adhesives, coatings, and plasticizers due to its flexibility and durability.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves its interaction with various molecular targets. The ester groups in the polymer can form hydrogen bonds and other interactions with biological molecules, making it useful in drug delivery and medical applications. The polymeric nature of the compound allows it to form flexible and durable materials, which is beneficial in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Butenedioic acid (Z)-, dibutyl ester: Similar in structure but with shorter alkyl chains.

    2-Butenedioic acid (E)-, dioctyl ester: An isomer with a different spatial arrangement of atoms.

    2-Butenedioic acid (Z)-, bis (2-ethylhexyl) ester: Similar ester groups but different polymeric structure.

Uniqueness

The uniqueness of 2-Butenedioic acid (2Z)-, dioctyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate lies in its combination of ester groups and polymeric structure, which provides a balance of flexibility, durability, and reactivity. This makes it suitable for a wide range of applications in various fields.

Properties

CAS No.

25280-35-7

Molecular Formula

C35H62O8

Molecular Weight

610.9 g/mol

IUPAC Name

dioctyl (Z)-but-2-enedioate;ethenyl acetate;2-ethylhexyl prop-2-enoate

InChI

InChI=1S/C20H36O4.C11H20O2.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3/b16-15-;;

InChI Key

INVWKZNACAGJRT-NDXGFPCWSA-N

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CCCCC(CC)COC(=O)C=C.CC(=O)OC=C

physical_description

Liquid

Related CAS

25280-35-7

Origin of Product

United States

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